
Acetamido(4-nitrophenyl)methyl acetate
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Overview
Description
Acetamido(4-nitrophenyl)methyl acetate, also known as this compound, is a useful research compound. Its molecular formula is C11H12N2O5 and its molecular weight is 252.226. The purity is usually 95%.
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Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Acetamido(4-nitrophenyl)methyl acetate, and how can purity be maximized?
- Methodological Answer : The compound is synthesized via nitration and acetylation of 4-aminophenol. Fuming nitric acid introduces the nitro group, followed by acetylation with acetic anhydride. Crystallization in ethanol at room temperature over 48 hours yields high-purity crystals (≥98% purity by HPLC). Key steps include controlled temperature during nitration (0–5°C) to avoid over-oxidation and stoichiometric acetic anhydride for complete acetylation .
Q. How can X-ray crystallography and NMR spectroscopy validate the molecular structure?
- Methodological Answer : X-ray crystallography confirms the spatial arrangement of functional groups. Single-crystal diffraction data (e.g., CCDC deposition) refine bond lengths and angles, particularly the acetamido and nitro group orientations. For NMR, 1H and 13C spectra identify proton environments (e.g., aromatic protons at δ 7.8–8.2 ppm, methyl groups at δ 2.1–2.3 ppm). Discrepancies in NOE correlations may require DFT calculations to resolve .
Advanced Research Questions
Q. How do steric and electronic effects govern the reactivity of acetamido and nitro groups in cross-coupling reactions?
- Methodological Answer : The nitro group’s electron-withdrawing nature activates the phenyl ring for nucleophilic substitution but creates steric hindrance. Computational studies (e.g., DFT) model transition states to predict regioselectivity. For example, Suzuki-Miyaura coupling with Pd catalysts requires bulky ligands (e.g., SPhos) to mitigate steric clashes. Kinetic experiments under varying temperatures and catalysts quantify activation barriers .
Q. What strategies resolve contradictions between computational spectral predictions and experimental data?
- Methodological Answer : Discrepancies in IR or NMR spectra often arise from solvent effects or crystal packing. Hybrid QM/MM simulations incorporating solvent models (e.g., PCM for ethanol) improve agreement. For crystallographic disagreements, Hirshfeld surface analysis evaluates intermolecular interactions (e.g., hydrogen bonds) that distort bond angles in the solid state .
Q. How can this compound be optimized for prodrug systems in targeted therapies?
- Methodological Answer : The nitro group facilitates enzymatic reduction in hypoxic tumor environments. Conjugation via a self-immolative linker (e.g., Val-Cit-PAB) enables controlled drug release. Stability studies in plasma (pH 7.4 vs. 5.5) assess linker cleavage rates. Fluorescence tagging (e.g., Mal-PhAc) tracks cellular uptake via confocal microscopy .
Properties
CAS No. |
122129-89-9 |
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Molecular Formula |
C11H12N2O5 |
Molecular Weight |
252.226 |
IUPAC Name |
[acetamido-(4-nitrophenyl)methyl] acetate |
InChI |
InChI=1S/C11H12N2O5/c1-7(14)12-11(18-8(2)15)9-3-5-10(6-4-9)13(16)17/h3-6,11H,1-2H3,(H,12,14) |
InChI Key |
DDRCFMPJKMEIJH-UHFFFAOYSA-N |
SMILES |
CC(=O)NC(C1=CC=C(C=C1)[N+](=O)[O-])OC(=O)C |
Synonyms |
N-[(Acetyloxy)(4-nitrophenyl)methyl]acetamide |
Origin of Product |
United States |
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